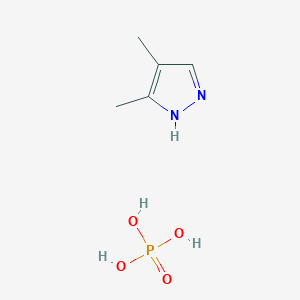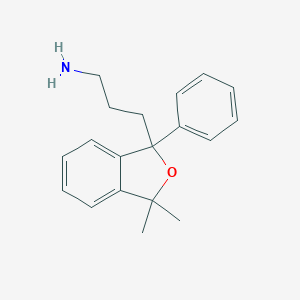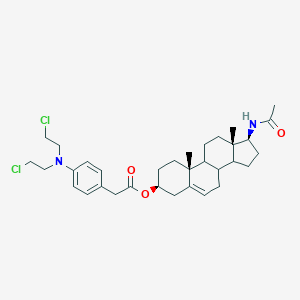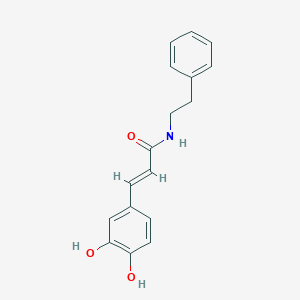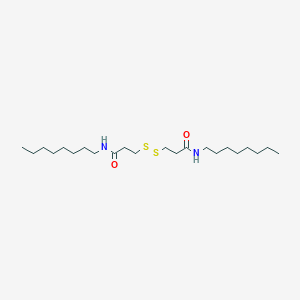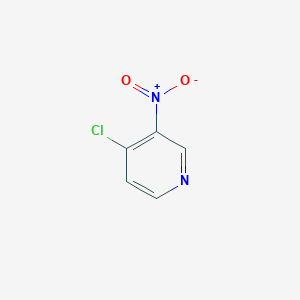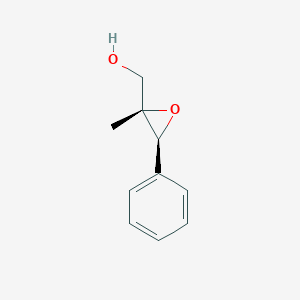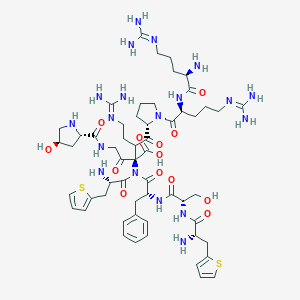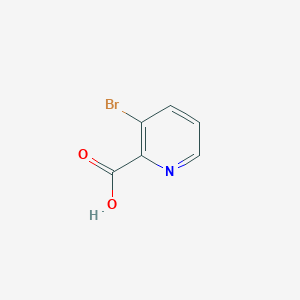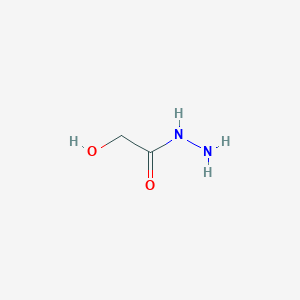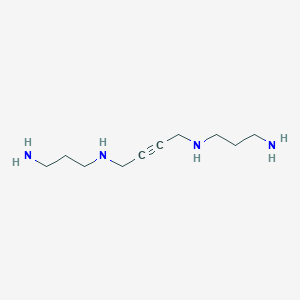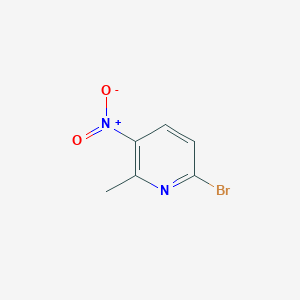
Dimethyl(octadecyl)ammonium acetate
Vue d'ensemble
Description
Synthesis Analysis
Quaternary ammonium salts like Dimethyl(octadecyl)ammonium acetate are synthesized through the reaction of tertiary amines with alkylating agents. For instance, the synthesis of similar quaternary ammonium derivatives has been demonstrated by reacting N,N-dimethyl ethanolamine with different alkylating agents such as benzyl chloride, lauryl bromide, and octadecyl bromide, utilizing DMF as a solvent and ethyl acetate as a catalyst (Zhang Xue-tong, 2002). These reactions typically result in the formation of quaternary ammonium salts with varying alkyl chain lengths, indicating the versatility of the synthesis method in producing compounds similar to Dimethyl(octadecyl)ammonium acetate.
Molecular Structure Analysis
The molecular structure of quaternary ammonium compounds is defined by their central nitrogen atom and the surrounding alkyl chains. Techniques such as IR, 13C NMR, 1H NMR, and MS are pivotal in determining the molecular structures of these derivatives, providing insight into their chemical environment and molecular interactions (Zhang Xue-tong, 2002).
Applications De Recherche Scientifique
Quaternary Ammonium Compounds: Scientific Research Applications
Quaternary ammonium compounds are a large class of chemicals known for their antimicrobial properties. They are used across various consumer and industrial products due to these properties. While Dimethyl(octadecyl)ammonium acetate is a specific compound within this class, the applications and research related to quaternary ammonium compounds broadly provide insight into potential uses.
Antimicrobial Properties and Hazard Assessment
- Antimicrobial Efficacy : Research on compounds like Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride demonstrates their effectiveness as antimicrobials. These compounds are poorly absorbed through skin or orally, primarily excreted in feces, and do not cause systemic toxicity, carcinogenic, or genotoxic effects. They are considered non-volatile and primarily cause local irritation at high concentrations (Luz et al., 2020).
Environmental and Agricultural Applications
- Agricultural Fertilizers : Ammonium-based fertilizers, such as ammonium sulphate, play a crucial role in agriculture. Research highlights the implications for ammonia volatilization in soils, suggesting strategies to mitigate environmental impacts (Powlson & Dawson, 2021).
Advanced Material Development
- Biomedical Materials : Quaternary ammonium-based materials are explored for biomedical applications due to their antimicrobial, antifungal, antiviral, and anti-matrix metalloproteinase capabilities. These materials are synthesized using various polymerization techniques, including controlled radical polymerization, to create antimicrobial surfaces (Jiao et al., 2017).
Wastewater Treatment
- Ammonium Removal : The removal of ammonium from water and wastewater is a critical environmental challenge. Research reviews cost-effective adsorbents like ion exchange materials and highlights innovative approaches for ammonium removal, underscoring the need for efficient, environmentally friendly, and cost-effective solutions (Huang et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
acetic acid;N,N-dimethyloctadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2(3)4/h4-20H2,1-3H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPXKAJPMYOPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885102 | |
| Record name | 1-Octadecanamine, N,N-dimethyl-, acetate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(octadecyl)ammonium acetate | |
CAS RN |
19855-61-9 | |
| Record name | 1-Octadecanamine, N,N-dimethyl-, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19855-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octadecanamine, N,N-dimethyl-, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019855619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octadecanamine, N,N-dimethyl-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octadecanamine, N,N-dimethyl-, acetate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl(octadecyl)ammonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



